Enantiomer-Specific CFTR Inhibitory Potency: (R)-BPO-27 vs. Racemic BPO-27
The (R)-enantiomer of BPO-27, whose synthesis relies on (3R)-configured bromofuran-propanamide intermediates, inhibits CFTR with an IC₅₀ of ∼4 nM, approximately 2-fold more potent than racemic BPO-27 (IC₅₀ ∼8 nM) [1]. This enantiomeric potency differential confirms that the (R)-configuration at the carbon bearing the 5-bromofuran-2-yl group is pharmacophorically preferred for CFTR channel blockade.
| Evidence Dimension | CFTR chloride channel inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ ∼4 nM ((R)-BPO-27 derived from (R)-configured building block) |
| Comparator Or Baseline | Racemic BPO-27: IC₅₀ ∼8 nM |
| Quantified Difference | Approximately 2-fold greater potency for the (R)-enantiomer |
| Conditions | Cell-based fluorescence assay measuring CFTR-mediated iodide influx in FRT cells expressing human CFTR |
Why This Matters
Procurement of the single (R)-enantiomer building block is essential for synthesizing the higher-potency CFTR inhibitor, avoiding the 2-fold potency loss inherent to racemic synthesis.
- [1] Kim, Y., Anderson, M. O., Park, J., Lee, M. G., Namkung, W., & Verkman, A. S. (2015). Benzopyrimido-pyrrolo-oxazine-dione (R)-BPO-27 Inhibits CFTR Chloride Channel Gating by Competition with ATP. Molecular Pharmacology, 88(4), 689–696. https://doi.org/10.1124/mol.115.098368 View Source
